A Technical Guide to Xylene Cyanol FF: Properties and Applications in Molecular Biology
A Technical Guide to Xylene Cyanol FF: Properties and Applications in Molecular Biology
Xylene Cyanol FF is a synthetic triphenylmethane (B1682552) dye widely utilized by researchers and scientists, particularly in the fields of molecular biology and biochemistry. Its primary application is as a tracking dye in gel electrophoresis for the visualization of nucleic acids. This guide provides an in-depth overview of its chemical properties, experimental applications, and protocols.
Quantitative Data Summary
The key quantitative properties of Xylene Cyanol FF are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 538.61 g/mol | [1][2][3] |
| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ | [1][2] |
| CAS Number | 2650-17-1 | [1][2][4] |
| Appearance | Dark green to black solid | [4] |
| Melting Point | 295 °C (decomposes) | [5] |
Core Applications in Research
Xylene Cyanol FF is an indispensable tool in molecular biology laboratories. Its principal uses include:
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Tracking Dye in Gel Electrophoresis: It is commonly added to DNA or RNA samples before loading them onto agarose (B213101) or polyacrylamide gels. Due to its slight negative charge, it migrates towards the positive electrode, in the same direction as nucleic acids, allowing for real-time monitoring of the electrophoresis progress.[6] This prevents the samples from running off the end of the gel.[7]
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Histological Staining: It can be employed as a counterstain in various histological procedures to enhance the visual contrast of tissue sections.[2][5]
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Spectrophotometric Analysis: Xylene Cyanol FF can be used in the spectrophotometric determination of certain metal ions, such as iron and aluminum.[4]
Experimental Workflow: Gel Electrophoresis
The following diagram illustrates the typical workflow for using Xylene Cyanol FF as a tracking dye in DNA gel electrophoresis.
Experimental Protocols
Detailed methodologies for the preparation and use of Xylene Cyanol FF in gel electrophoresis are provided below.
Preparation of 6X DNA Loading Dye
This solution is used for loading DNA samples into non-denaturing agarose or polyacrylamide gels. The glycerol (B35011) increases the density of the sample, ensuring it sinks into the wells, while the Xylene Cyanol FF serves as the tracking dye.[8]
Reagents and Materials:
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Xylene Cyanol FF powder
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Glycerol or Ficoll 400
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Nuclease-free, deionized water
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Microcentrifuge tubes
Protocol (for a 10 mL solution):
-
Prepare a 60% Glycerol Solution:
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Mix 6 mL of glycerol with 4 mL of nuclease-free water.
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-
Add Xylene Cyanol FF:
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Weigh out 30 mg of Xylene Cyanol FF powder (for a final concentration of 0.3% w/v). The concentration can be adjusted from 0.03% to 0.5% depending on the desired visibility and potential for masking DNA bands.[9]
-
-
Dissolve and Aliquot:
-
Add the Xylene Cyanol FF powder to the glycerol solution.
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Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the 6X loading dye into 1 mL microcentrifuge tubes for storage.[8]
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-
Storage:
-
Store the aliquots at -20°C for long-term use or at room temperature for several weeks.[8]
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Use in Agarose Gel Electrophoresis
The migration rate of Xylene Cyanol FF is dependent on the percentage of agarose or polyacrylamide in the gel.[10]
Migration Characteristics:
-
1% Agarose Gel: Migrates at a rate equivalent to a 4-5 kilobase pair (kbp) DNA fragment.[9][10]
-
6% Polyacrylamide Gel: Migrates at a rate equivalent to a 140 base pair (bp) DNA fragment.[10]
Protocol:
-
Sample Mixing:
-
Before loading, mix your DNA sample with the 6X loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).
-
-
Gel Loading:
-
Carefully pipette the DNA-dye mixture into the wells of a submerged agarose gel. The dense glycerol will cause the sample to settle at the bottom of the well.[8]
-
-
Electrophoresis:
-
Apply a constant voltage to the electrophoresis chamber.
-
Monitor the migration of the blue Xylene Cyanol FF dye front down the gel.[7]
-
-
Stopping the Run:
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Stop the electrophoresis when the dye front has migrated to the desired position, typically about 75-80% of the gel length. This ensures that the DNA fragments of interest have been adequately separated without being lost from the gel.[7]
-
-
Visualization:
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After the run is complete, the gel can be stained with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualized under appropriate lighting to observe the separated DNA fragments.
-
References
- 1. scbt.com [scbt.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Xylene Cyanol FF 10g - World Of Science [worldofscience.co.za]
- 7. researchgate.net [researchgate.net]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Xylene cyanol - Wikipedia [en.wikipedia.org]
